2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide
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Overview
Description
2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide is a complex organic compound that features a pyridazine ring fused with a furan ring and a sulfanyl-acetamide linkage. This compound is of interest due to its potential pharmacological properties and its role as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide typically involves multi-step organic reactions. One common method includes the initial formation of the pyridazine ring, followed by the introduction of the furan moiety. The sulfanyl-acetamide linkage is then formed through a series of substitution reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as crystallization, distillation, and chromatography are crucial to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .
Scientific Research Applications
2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in various diseases.
Mechanism of Action
The mechanism of action of 2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
6-(Furan-2-yl)pyridazin-3(2H)-one: A structurally similar compound with a pyridazine and furan ring but lacking the sulfanyl-acetamide linkage.
2-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide: Another similar compound with a pyrazole ring instead of a furan ring.
Uniqueness
2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its sulfanyl-acetamide linkage is particularly noteworthy, as it can participate in various chemical reactions and interactions with biological targets .
Properties
IUPAC Name |
2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(2-methoxy-5-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-12-5-7-15(23-2)14(10-12)19-17(22)11-25-18-8-6-13(20-21-18)16-4-3-9-24-16/h3-10H,11H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWFLJKTZMGKNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(C=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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